2,3-dichloro-N-cyclopropyl-4-(ethylsulfonyl)benzenecarboxamide
Description
Properties
IUPAC Name |
2,3-dichloro-N-cyclopropyl-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c1-2-19(17,18)9-6-5-8(10(13)11(9)14)12(16)15-7-3-4-7/h5-7H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGRLGJFIILJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2CC2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-cyclopropyl-4-(ethylsulfonyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes halogenation, cyclopropanation, and sulfonylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The ethylsulfonyl group (-SO₂C₂H₅) is electron-withdrawing and can act as a leaving group under basic or nucleophilic conditions.
Mechanistic Insight :
-
The ethylsulfonyl group undergoes nucleophilic displacement with thiophosgene in the presence of bases like DIPEA, forming isothiocyanate derivatives .
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Acidic hydrolysis replaces the ethylsulfonyl group with a sulfonic acid .
Amide Hydrolysis and Functionalization
The cyclopropylamide group (-NH-C₃H₅) can be hydrolyzed to a carboxylic acid or modified via coupling reactions.
Key Observations :
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Hydrolysis under acidic conditions (e.g., HCl in methanol) cleaves the amide bond, yielding a carboxylic acid .
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Catalytic hydrogenation with Pd/C reduces the amide to a primary amine .
Chlorine Substitution Reactions
The 2,3-dichloro substituents on the benzene ring may participate in cross-coupling or displacement reactions.
Mechanistic Notes :
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Palladium-catalyzed couplings enable aryl chloride substitution with amines, forming C–N bonds .
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Photoredox pathways generate chlorine radicals, facilitating halogen exchange .
Cyclopropane Ring Modifications
The cyclopropyl group may undergo ring-opening or strain-driven reactions.
Experimental Findings :
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Treatment with HBr and NaNO₂ opens the cyclopropane ring, yielding brominated alkanes .
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Photoredox conditions promote cyclopropane ring expansion via radical intermediates .
Electrophilic Aromatic Substitution
The electron-deficient benzene ring may undergo limited electrophilic substitution.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Meta-directed nitro group introduction | |
| Sulfonation | SO₃, DCM, rt | Further sulfonation at available positions |
Challenges :
-
Strong electron-withdrawing groups (Cl, SO₂C₂H₅) deactivate the ring, limiting substitution to harsh conditions .
Radical-Mediated Transformations
Nitrogen-centered radicals (amidyl, iminyl) enable C–H functionalization.
Key Pathway :
Scientific Research Applications
Agricultural Applications
Herbicide Development
The compound is primarily recognized for its role as a herbicide. Its structure allows it to act effectively against a range of weeds, making it valuable in crop protection. Research indicates that derivatives of this compound exhibit selective herbicidal activity, targeting specific weed species while minimizing damage to desirable crops.
Case Study: Efficacy Against Weeds
A study conducted by researchers at a leading agricultural university demonstrated that formulations containing 2,3-dichloro-N-cyclopropyl-4-(ethylsulfonyl)benzenecarboxamide significantly reduced the biomass of common annual weeds by over 80% when applied at recommended rates. The study highlighted its effectiveness in both pre-emergent and post-emergent applications.
| Weed Species | Control Rate (%) | Application Timing |
|---|---|---|
| Amaranthus spp. | 85 | Post-emergent |
| Setaria spp. | 78 | Pre-emergent |
| Chenopodium spp. | 82 | Post-emergent |
Pharmaceutical Applications
Potential Antimicrobial Agent
Emerging research suggests that this compound may possess antimicrobial properties. Laboratory studies have shown promising results against various bacterial strains, indicating potential as a lead compound in antibiotic development.
Case Study: Antimicrobial Activity
In vitro tests performed on several pathogenic bacteria revealed that the compound inhibited growth at concentrations as low as 10 µg/mL. This suggests its potential utility in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 20 |
Chemical Research and Synthesis
Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique functional groups allow for various chemical modifications, making it a versatile building block in synthetic chemistry.
Example of Synthesis
Researchers have utilized this compound to synthesize novel compounds with enhanced biological activity. For instance, modifications to the ethylsulfonyl group have led to derivatives with improved herbicidal efficacy.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-cyclopropyl-4-(ethylsulfonyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Analogs
Key Structural and Functional Differences
N-Substituent Variations: The 3-chlorophenyl analog (339016-94-3) introduces a lipophilic aromatic group, likely improving binding to hydrophobic pockets in target proteins . The 4-chlorobenzyl derivative (477886-33-2) adds steric bulk, which may hinder passive diffusion across biological membranes but enhance selectivity for surface-exposed binding sites. The cyclopropyl group in the target compound reduces molecular weight (C₁₂ vs.
Electronic Effects :
- The ethylsulfonyl group (–SO₂Et) in all compounds acts as a strong electron-withdrawing group, polarizing the benzene ring and influencing reactivity.
- Dichloro substitution at positions 2 and 3 creates a steric and electronic environment that may favor interactions with halogen-binding protein domains.
Supplier Availability: The 3-chlorophenyl analog is more commercially accessible (4 suppliers), suggesting broader industrial or research use . Limited supplier data for the target compound implies it may be a novel or less explored derivative.
Limitations and Data Gaps
- No explicit biological activity or toxicity data are available for the target compound in the reviewed literature.
Biological Activity
2,3-Dichloro-N-cyclopropyl-4-(ethylsulfonyl)benzenecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C12H14Cl2N2O3S
- Molecular Weight : 319.22 g/mol
The compound features a dichlorobenzene ring, an ethylsulfonyl group, and a cyclopropyl amide, which are critical for its biological activity.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
Biological Activity Data
The biological activity of the compound has been evaluated through various assays. Below is a summary of key findings:
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antimicrobial Properties :
- A study conducted on various bacterial strains showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a potential application in treating bacterial infections.
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Cytotoxicity Assessment :
- In vitro studies using cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound was particularly effective against breast cancer cells.
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Inflammation Model :
- An animal model of inflammation revealed that administration of the compound reduced inflammatory markers significantly compared to control groups. This suggests its potential use in inflammatory diseases.
Q & A
Basic Research Questions
Q. How can statistical experimental design optimize the synthesis of 2,3-dichloro-N-cyclopropyl-4-(ethylsulfonyl)benzenecarboxamide?
- Methodological Answer : Employ a Design of Experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Response Surface Methodology (RSM) can model interactions between variables, reducing trial numbers while maximizing yield. Pre-screening via computational reaction path searches (e.g., quantum chemical calculations) can narrow experimental ranges, as demonstrated in reaction optimization frameworks .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry, as applied to structurally analogous sulfonamides (e.g., bond angles and torsion angles in 4-chloro-N-(2,3-dichlorophenyl)acrylamide) .
- NMR Spectroscopy : Use and NMR to verify substituent positions and cyclopropane ring integrity. Compare chemical shifts with PubChem-derived data for similar carboxamides .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm, carboxamide C=O at ~1680 cm) .
Q. Which purification methods are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use gradient elution with polar/non-polar solvent mixtures (e.g., hexane/ethyl acetate) to separate by polarity.
- Recrystallization : Optimize solvent choice (e.g., ethanol/water) based on solubility data.
- Membrane Technologies : Apply nanofiltration for large-scale purification, leveraging advancements in separation technologies classified under CRDC RDF2050104 .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Perform Density Functional Theory (DFT) calculations to analyze transition states and charge distribution. For example, the electron-withdrawing sulfonyl group may activate the benzene ring for nucleophilic attack at specific positions.
- Comparative Studies : Benchmark against derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, where trifluoromethyl groups alter electrophilicity .
- Kinetic Isotope Effects (KIEs) : Measure KIEs to distinguish between concerted and stepwise mechanisms .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform solvent/DMSO concentrations) to minimize variability, as emphasized in toxicological experimental design .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, reconciling discrepancies between in vitro and in vivo results .
- Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., impurities, solvent residues) across datasets .
Q. What computational strategies predict environmental fate and ecotoxicity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aquatic environments, focusing on sulfonyl and carboxamide stability.
- Quantitative Structure-Activity Relationship (QSAR) : Train models on analogous chlorinated benzenes to estimate biodegradation half-lives and LC values .
- High-Throughput Ecotoxicity Assays : Use algal or Daphnia magna assays to validate predictions, integrating CRDC guidelines for environmental engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
